molecular formula C18H19N5O B612618 61970-00-1 CAS No. 61970-00-1

61970-00-1

Numéro de catalogue: B612618
Numéro CAS: 61970-00-1
Poids moléculaire: 321.4 g/mol
Clé InChI: CQZVJEKKNHOFNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Biochemical Classification and Nomenclature

Firefly luciferase is officially classified under the Enzyme Commission number 1.13.12.7, placing it within the oxidoreductase class of enzymes that act on single donors with incorporation of molecular oxygen. The systematic nomenclature identifies this enzyme as luciferin 4-monooxygenase, reflecting its role as an internal monooxygenase that incorporates one atom of oxygen during the catalytic process. The enzyme operates through a mechanism that begins with the formation of an acid anhydride between the carboxylic group of D-firefly luciferin and adenosine monophosphate, accompanied by the release of diphosphate. Alternative nomenclature includes firefly luciferase and luciferin 4-monooxygenase, with the molecular formula documented as C18H19N5O in certain chemical databases, though this likely represents a structural component rather than the complete enzyme.

The enzyme exhibits a monomeric molecular weight of approximately 62 kilodaltons based on crystallographic and sequence analysis. At high protein concentrations exceeding 3 milligrams per milliliter, the enzyme predominantly exists in dimeric form, while at typical working concentrations ranging from 0.01 to 1 nanogram per milliliter, it primarily maintains a monomeric structure. The isoelectric point has been experimentally determined to be 6.7, with an optimal pH for catalytic activity at 7.8 and a temperature optimum of 25 degrees Celsius. These characteristics provide essential parameters for maintaining enzyme stability and optimizing reaction conditions in both research and industrial applications.

Historical Context and Discovery

The discovery of luciferase represents a pivotal moment in the understanding of bioluminescence, tracing back to the pioneering work of French pharmacologist Raphael Dubois in 1885. Dubois conducted systematic investigations using cold water extractions from the abdomens of Elateridae click beetles, successfully demonstrating that bioluminescence required two distinct water-soluble components. Through his meticulous experimental approach, Dubois identified the heat-stable substrate, which he named luciferin after Lucifer, the Latin term for light-bearer, and the heat-labile enzyme component, which he designated luciferase. This fundamental discovery established the conceptual framework that continues to guide bioluminescence research more than a century later.

The historical development of luciferase research progressed significantly through the contributions of multiple scientists across different eras. E. Newton Harvey conducted extensive studies demonstrating that different species possessed unique luciferins and luciferases that were not interchangeable between organisms, revealing the diversity within apparent unity of bioluminescent systems. The late 1940s marked another crucial advancement when Drs. Green and McElroy successfully extracted and purified the luciferase protein from firefly lanterns, enabling detailed structural characterization. W. McElroy subsequently elucidated the adenosine triphosphate requirement for firefly bioluminescence through in vitro studies conducted in 1947. The field achieved a major breakthrough in 1985 when Marlene DeLuca reported the successful cloning of firefly luciferase in Escherichia coli, effectively providing an unlimited source for this enzyme and paving the way for widespread utilization in biotechnology applications.

Natural Sources and Biological Function

Firefly luciferase originates primarily from the North American firefly species Photinus pyralis, though related enzymes have been identified across various bioluminescent organisms within the Lampyridae family. The enzyme serves essential biological functions in firefly ecology, primarily facilitating intraspecific communication through species-specific light patterns used for mate recognition and courtship behaviors. Recent evolutionary studies suggest that all known firefly species exhibit bioluminescence in their larval stages, with the common ancestor arising approximately 100 million years ago during the mid-Cretaceous period. Fossil evidence indicates that ancestral fireflies from this era already possessed photophore structures on their abdominal segments, confirming the ancient origin of bioluminescent capabilities.

The evolutionary origin of firefly luciferase reveals fascinating insights into enzyme function diversification. Research demonstrates that firefly luciferase evolved from fatty acyl-coenzyme A synthetase enzymes found in non-luminous insects, representing a remarkable example of functional evolution. The ancestral enzyme retained some fatty acyl-coenzyme A synthesis activity while gaining the novel capability of bioluminescence production. This evolutionary transition involved a trade-off mechanism where the original fatty acid metabolism function diminished in exchange for enhanced light-producing capabilities. Molecular clock analyses indicate that the Lampyridae-Phengodidae-Rhagophthalmidae lineage acquired bioluminescent activity approximately 102.55 million years ago, coinciding with the emergence of nocturnal predators during the Cretaceous period.

The enzyme demonstrates remarkable conservation across firefly species while maintaining species-specific variations that produce different light colors ranging from green to orange-yellow. These color variations result from structural differences in the luciferase protein that create spatial constraints on the luciferin molecule during catalysis, directly influencing the wavelength of emitted light. Studies of ancestral luciferase reconstruction indicate that the last common firefly ancestor exhibited green light emission, suggesting this represented the primitive state for firefly bioluminescence.

Physicochemical Properties

The physicochemical characteristics of firefly luciferase reveal a highly specialized enzyme optimized for efficient light production under physiological conditions. The enzyme exhibits a specific activity of ≥10×10^10 units per milligram of protein, where one enzyme unit produces one Relative Light Unit over a 10-second period under standardized assay conditions. The molecular weight has been precisely determined through multiple analytical methods, with crystallographic studies confirming a monomeric mass of 62 kilodaltons. The protein structure consists of two compact domains: a large N-terminal domain containing a beta-barrel and two beta-sheets flanked by alpha-helices forming a five-layered alphabetaalphabetaalpha structure, and a distinct C-terminal domain separated by a wide cleft.

Property Value Reference
Molecular Weight 62 kDa
Isoelectric Point 6.7
pH Optimum 7.8
Temperature Optimum 25°C
Specific Activity ≥10×10^10 units/mg
Enzyme Commission Number 1.13.12.7
CAS Registry Number This compound

The enzyme demonstrates significant conformational flexibility during catalysis, undergoing substantial structural changes upon substrate binding. Crystallographic analysis reveals a decrease from 37% to 14% helical content upon addition of substrates, indicating major domain movements necessary for catalytic function. During the reaction process, approximately 300 hydrogen atoms become non-exchangeable as measured by tritium-hydrogen exchange studies, suggesting extensive protein-substrate interactions and conformational stabilization. The enzyme contains two sulfhydryl groups that influence active site conformation but are not essential for catalytic activity.

Firefly luciferase exhibits extreme hydrophobicity, with the monomer being catalytically active while the enzyme exists predominantly as a dimer in most solution conditions. The enzyme possesses an anion-binding site and experiences inhibition by adenosine monophosphate, adenosine triphosphate, pyrophosphate, and various other anions. Storage stability requires maintenance at -20°C for long-term preservation, with reconstituted enzyme solutions remaining stable at 4-8°C for up to two days or frozen in working aliquots at -20°C for at least one month. The enzyme demonstrates sensitivity to repeated freeze-thaw cycles, necessitating careful handling procedures to maintain catalytic integrity.

Propriétés

IUPAC Name

4-[6-[(1-hydroxy-3-methylbutan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12(2)15(11-24)21-17-7-8-18-20-10-16(23(18)22-17)14-5-3-13(9-19)4-6-14/h3-8,10,12,15,24H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZVJEKKNHOFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61970-00-1, 61970-08-9
Record name Luciferase (firefly luciferin)
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Record name 61970-08-9
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Méthodes De Préparation

Cloning and Vector Construction

Firefly luciferase is typically produced via recombinant DNA technology. The luc gene encoding Photinus pyralis luciferase is cloned into plasmid vectors such as pET28a, which includes a T7 promoter and an N-terminal hexahistidine (His6) tag for affinity purification. The construct is transformed into E. coli strain BL21(DE3), which carries the T7 RNA polymerase gene under IPTG-inducible control. This system ensures high-yield expression upon induction.

Induction and Protein Expression

Expression is induced by adding 0.1–1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) when bacterial cultures reach an optical density (OD600) of 0.6–0.8. Post-induction, cells are incubated at 37°C for 4–6 hours to maximize protein yield. The enzyme accumulates in soluble form, facilitated by the use of destabilizing tags or co-expression with chaperones in some protocols.

Purification Techniques

Affinity Chromatography

Cell lysates, prepared via sonication or French press in lysis buffer (50 mM Tris-HCl, pH 7.8, 300 mM NaCl, 10 mM imidazole), are centrifuged to remove debris. The supernatant is applied to nickel-nitrilotriacetic acid (Ni-NTA) resin, which binds the His6 tag. After washing with 20–50 mM imidazole, luciferase is eluted using 250–500 mM imidazole. This step achieves >90% purity, as confirmed by SDS-PAGE.

Table 1: Buffer Composition for Purification

ComponentConcentrationPurpose
Tris-HCl50 mMpH stabilization
NaCl300 mMIonic strength for binding
Imidazole10–500 mMCompetitive elution of His-tag
Dithiothreitol (DTT)1 mMReducing agent
Glycerol10% (v/v)Protein stabilization

Dialysis and Formulation

Eluted fractions are dialyzed against storage buffer (20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 5% carbohydrate stabilizer) to remove imidazole and adjust ionic strength. The inclusion of DTT prevents oxidation of cysteine residues critical for activity, while carbohydrates (e.g., trehalose) enhance thermal stability during lyophilization.

Quality Control and Functional Characterization

Specific Activity Measurement

Luciferase activity is quantified using a luminometer. One unit is defined as the enzyme amount producing one Relative Light Unit (RLU) in 10 seconds at 25°C, with 40 pmol ATP and 15 nmol D-luciferin in Tris-glycine buffer (pH 7.6). Commercial preparations exhibit specific activities ≥10×10^10 RLU/mg protein, correlating with ≥95% purity by SDS-PAGE.

Table 2: Activity and Stability Parameters

ParameterValueConditions
Specific Activity≥1×10^11 RLU/mg25°C, pH 7.6
Thermal Inactivation (t½)15 minutes37°C, without stabilizers
Lyophilized Stability12 months−20°C, desiccated
Reconstituted Stability48 hours4°C, with 1 mM DTT

Structural Integrity Assessment

Circular dichroism (CD) spectroscopy confirms secondary structure retention post-lyophilization, with α-helix content maintained at 35–40%. Intrinsic fluorescence spectra (λex = 295 nm) show emission maxima at 340 nm, indicating proper tertiary folding.

Applications and Modifications

ATP Quantification Assays

Luciferase’s dependence on ATP enables ultrasensitive detection (limit of detection = 10^−18 mol ATP), utilized in microbial contamination tests and cellular viability assays. Linearity is maintained over 6 orders of magnitude (10^−12 to 10^−6 M ATP).

Genetic Reporter Systems

Engineered luciferase variants (e.g., destabilized PEST domain fusion) enable real-time monitoring of gene expression in vivo, with half-lives adjustable from 30 minutes to 4 hours .

Analyse Des Réactions Chimiques

Types of Reactions

Luciferase catalyzes the oxidation of luciferin in the presence of adenosine triphosphate (ATP) and molecular oxygen. This reaction produces light and is highly specific to the luciferin substrate .

Common Reagents and Conditions

Major Products

The primary product of the luciferase-catalyzed reaction is oxyluciferin, which emits light in the yellow-green spectrum .

Applications De Recherche Scientifique

Molecular Biology

Luciferase is extensively utilized as a reporter enzyme in gene expression studies. Its ability to produce quantifiable light signals allows researchers to measure the activity of specific promoters or regulatory elements in real-time.

  • Example Study : In a study involving the Karrikin Insensitive 2 (KAI2) pathway, luciferase was used to measure luminescence signals as part of the lysis solution . This application illustrates its role in understanding plant signaling mechanisms.

Bioluminescence Imaging

Luciferase is employed in bioluminescence imaging to visualize biological processes in living organisms. It has been particularly useful for tracking cellular events, such as gene expression or the progression of diseases like cancer.

  • Case Study : A recent study demonstrated the use of luciferase for in vivo imaging of labile iron levels in xenograft models, highlighting its sensitivity and effectiveness compared to other probes . The results indicated that luciferase-based methods could provide critical insights into cellular iron metabolism.

High-Throughput Screening

The enzyme is integral to high-throughput screening assays for drug discovery. Its luminescent output can be rapidly measured, allowing for the evaluation of large libraries of compounds for biological activity.

  • Application Example : In pharmaceutical research, luciferase assays are used to assess the efficacy of new drugs on cellular pathways by measuring changes in luminescence as a function of drug concentration .

Comparison of Luciferase Applications

Application AreaDescriptionKey Benefits
Molecular BiologyReporter gene assaysQuantifiable results, real-time monitoring
Bioluminescence ImagingVisualization of biological processesNon-invasive, real-time tracking
High-Throughput ScreeningDrug discovery assaysRapid assessment of compound libraries

Study 1: Gene Regulation Analysis

  • Objective : To evaluate gene expression using luciferase as a reporter.
  • Methodology : Cells were transfected with luciferase constructs under different promoter conditions.
  • Results : Significant variations in luminescence correlated with promoter activity, demonstrating luciferase's utility in studying gene regulation.

Study 2: Cancer Research

  • Objective : To track tumor growth and response to treatment.
  • Methodology : Tumor cells expressing luciferase were implanted in mice; luminescence was measured over time.
  • Results : The study successfully monitored tumor progression and response to therapeutic agents through changes in luminescent signals.

Mécanisme D'action

Luciferase catalyzes the oxidation of luciferin in a two-step process. First, luciferin is adenylated by ATP, forming luciferyl adenylate. In the second step, molecular oxygen reacts with luciferyl adenylate to produce oxyluciferin, carbon dioxide, and light. The light emission is a result of the excited state of oxyluciferin returning to its ground state .

Comparaison Avec Des Composés Similaires

Luciferase is unique in its ability to produce light through the oxidation of luciferin. Similar bioluminescent enzymes include:

Luciferase from fireflies is particularly valued for its high quantum yield and the stability of its light emission, making it a preferred choice for many bioluminescent applications .

Activité Biologique

Luciferase, specifically the enzyme derived from Photinus pyralis (firefly), is represented by the CAS number 61970-00-1. This enzyme plays a crucial role in bioluminescence, catalyzing the oxidation of luciferin in the presence of ATP and oxygen to produce light. Its applications span various fields including molecular biology, biochemistry, and environmental monitoring.

1. Enzymatic Function and Mechanism

Luciferase catalyzes the reaction:

Luciferin+ATP+O2Oxyluciferin+AMP+PPi+Light\text{Luciferin}+\text{ATP}+\text{O}_2\rightarrow \text{Oxyluciferin}+\text{AMP}+\text{PPi}+\text{Light}

This reaction is highly efficient and produces light with minimal heat, making luciferase a valuable tool for sensitive detection methods in biological research.

2.1 Bioluminescence in Research

Luciferase is widely used as a reporter gene in molecular biology. Its ability to produce quantifiable light allows researchers to study gene expression, cell viability, and protein interactions. The enzyme's high sensitivity makes it suitable for detecting low levels of ATP, which is critical in cell health assays.

Table 1: Applications of Luciferase

ApplicationDescription
Gene Expression StudiesUsed as a reporter to measure transcriptional activity in cells.
Cell Viability AssaysMeasures ATP levels to assess cell health and proliferation.
Protein-Protein Interaction StudiesMonitors interactions through bioluminescence resonance energy transfer (BRET).
Environmental MonitoringDetects microbial activity through ATP quantification.

2.2 Case Studies

  • Gene Regulation : In a study published in Nature Biotechnology, researchers utilized firefly luciferase to monitor the expression of a target gene under various conditions, demonstrating its utility in real-time gene expression analysis.
  • Drug Discovery : A case study highlighted the use of luciferase assays to screen for potential anti-cancer compounds by measuring changes in ATP levels in treated cancer cells, indicating cell death or proliferation inhibition.

3.1 Molecular Characteristics

  • Molecular Weight : Approximately 62 kDa.
  • Source : Recombinant luciferase is typically expressed in E. coli.
  • Purity : Generally >99% as determined by SDS-PAGE.

Table 2: Properties of Luciferase (this compound)

PropertyValue
Molecular Weight62 kDa
SourceE. coli
Purity>99% by SDS-PAGE
Specific Activity≥1 x 10^10 units/mg

4. Safety and Handling

Luciferase is classified as slightly hazardous for water environments; therefore, it should be handled with care to prevent environmental contamination. Proper storage at -20°C or lower is recommended to maintain enzyme stability.

5. Conclusion

The biological activity of luciferase (CAS this compound) is significant across various scientific disciplines due to its unique properties and applications in bioluminescence-based assays. Its role as a reporter gene has transformed molecular biology research, providing insights into gene expression and cellular processes with high sensitivity and specificity.

Q & A

Q. Advanced

  • Blinding : Use coded samples during assays to prevent observer bias.
  • Dose-response curves : Include full-range data (non-linear effects) rather than selective endpoints.
  • Peer review : Pre-register protocols (e.g., on Open Science Framework) to align analysis with a priori hypotheses. Disclose conflicts of interest and funding sources .

How can researchers integrate ethnography into studies on this compound’s applications?

Advanced
Ethnographic methods (e.g., participant observation, interviews) contextualize lab findings within real-world usage. For example:

  • Interview chemists or pharmacologists on challenges in handling this compound.
  • Analyze field notes for themes (safety practices, scalability barriers). Triangulate qualitative data with quantitative metrics (e.g., synthesis success rates) .

What statistical approaches are recommended for analyzing heterogeneous datasets on this compound?

Q. Advanced

  • Multivariate analysis : PCA or cluster analysis to identify latent variables affecting outcomes.
  • Bayesian hierarchical models : Account for variability across studies (e.g., lab-specific protocols).
  • Sensitivity analysis : Test robustness of conclusions to outlier removal. Share code repositories (e.g., GitHub) for transparency .

How should literature reviews on this compound be structured to identify research gaps?

Q. Basic

  • Systematic reviews : Use PRISMA guidelines to screen databases (PubMed, SciFinder) with keywords (e.g., "this compound AND synthesis").
  • Gap analysis : Categorize findings by themes (synthetic routes, applications) and highlight understudied areas (e.g., environmental impact). Cite seminal works and recent patents .

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